molecular formula C8H6BrF3 B12087007 5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene

5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene

Cat. No.: B12087007
M. Wt: 239.03 g/mol
InChI Key: FVSUGSRFUKHDKP-UHFFFAOYSA-N
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Description

5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the bromination of 1-(difluoromethyl)-2-fluoro-3-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution of hydrogen with bromine on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while oxidation can produce quinones.

Scientific Research Applications

5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene is unique due to the combination of bromine, fluorine, and difluoromethyl groups on a single benzene ring. This specific arrangement of substituents imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H6BrF3

Molecular Weight

239.03 g/mol

IUPAC Name

5-bromo-1-(difluoromethyl)-2-fluoro-3-methylbenzene

InChI

InChI=1S/C8H6BrF3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,8H,1H3

InChI Key

FVSUGSRFUKHDKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)F)Br

Origin of Product

United States

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